N-(3-(1H-Imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide N-(3-(1H-Imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 898640-83-0
VCID: VC0500571
InChI: InChI=1S/C15H21N3O4S/c1-12-9-14(22-3)15(10-13(12)21-2)23(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3
SMILES: CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2C=CN=C2)OC
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4g/mol

N-(3-(1H-Imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

CAS No.: 898640-83-0

Main Products

VCID: VC0500571

Molecular Formula: C15H21N3O4S

Molecular Weight: 339.4g/mol

N-(3-(1H-Imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide - 898640-83-0

CAS No. 898640-83-0
Product Name N-(3-(1H-Imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Molecular Formula C15H21N3O4S
Molecular Weight 339.4g/mol
IUPAC Name N-(3-imidazol-1-ylpropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C15H21N3O4S/c1-12-9-14(22-3)15(10-13(12)21-2)23(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3
Standard InChIKey SCPNDGJODKTKIY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2C=CN=C2)OC
Canonical SMILES CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2C=CN=C2)OC
PubChem Compound 16004586
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator